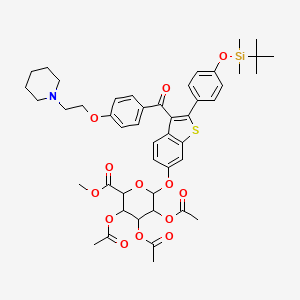

Methyl-1-(4'-tert-butyldimethylsylyl-6-hydroxyraloxifene)-2,3,4-tri-O-acetyl--D-glycopyranuronate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de metil-1-(4’-tert-butildimetilsilil-6-hidroxiralosifeno)-2,3,4-tri-O-acetil-D-glucopiranuronato implica múltiples pasosLas condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar que se obtenga el producto deseado.

Análisis De Reacciones Químicas

El metil-1-(4’-tert-butildimetilsilil-6-hidroxiralosifeno)-2,3,4-tri-O-acetil-D-glucopiranuronato se somete a varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede ser oxidado utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, donde los grupos acetilo pueden ser reemplazados por otros grupos funcionales utilizando nucleófilos apropiados.

Aplicaciones Científicas De Investigación

El metil-1-(4’-tert-butildimetilsilil-6-hidroxiralosifeno)-2,3,4-tri-O-acetil-D-glucopiranuronato tiene varias aplicaciones de investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Empleado en investigación proteómica para estudiar las interacciones y modificaciones de proteínas.

Mecanismo De Acción

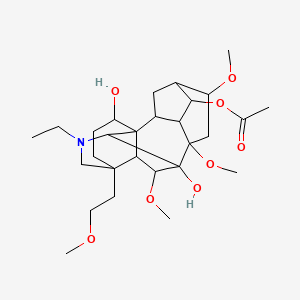

El mecanismo de acción del metil-1-(4’-tert-butildimetilsilil-6-hidroxiralosifeno)-2,3,4-tri-O-acetil-D-glucopiranuronato implica su interacción con los receptores de estrógeno. El compuesto se une a estos receptores, modulando su actividad e influenciando la expresión de los genes diana. Esta modulación puede conducir a la inhibición de la proliferación celular en las células de cáncer de mama dependientes de hormonas y la promoción de la densidad ósea en la osteoporosis.

Comparación Con Compuestos Similares

El metil-1-(4’-tert-butildimetilsilil-6-hidroxiralosifeno)-2,3,4-tri-O-acetil-D-glucopiranuronato es único debido a sus características estructurales específicas y grupos funcionales. Los compuestos similares incluyen:

Raloxifeno: Un modulador selectivo del receptor de estrógeno utilizado en el tratamiento de la osteoporosis y el cáncer de mama.

Tamoxifeno: Otro modulador selectivo del receptor de estrógeno con aplicaciones similares pero diferentes propiedades estructurales.

La combinación única de grupos funcionales y características estructurales de este compuesto lo convierte en una herramienta valiosa en la investigación científica y las aplicaciones terapéuticas potenciales.

Propiedades

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H57NO13SSi/c1-28(49)56-40-41(57-29(2)50)43(58-30(3)51)46(60-42(40)45(53)54-7)59-35-21-22-36-37(27-35)62-44(32-15-19-34(20-16-32)61-63(8,9)47(4,5)6)38(36)39(52)31-13-17-33(18-14-31)55-26-25-48-23-11-10-12-24-48/h13-22,27,40-43,46H,10-12,23-26H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOATULMQVVEPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H57NO13SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)

![2-Hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-4-carboxylic acid](/img/structure/B12290723.png)

![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)